

# Certificate of Analysis for CAS 149105-15-7

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## Compound of Interest

Compound Name: (4-BROMO-3-METHYLPHENYL)CARBONYL)PYRROLIDINE  
Cat. No.: B137811

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An authoritative comparison of (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone (CAS 149105-15-7) for researchers, scientists, and drug development professionals is not feasible at this time. Extensive searches for a specific Certificate of Analysis (CoA) containing detailed experimental data, its incorporation into specific Proteolysis-Targeting Chimeras (PROTACs), and comparative performance data against alternative building blocks have not yielded sufficient information.

The available information identifies CAS 149105-15-7 as a "Protein Degrader Building Block," indicating its intended use in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They typically consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two. The building block in question, (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone, is likely intended to function as a part of the E3 ligase ligand, potentially for Cereblon (CRBN), or as a scaffold to be further elaborated into a complete PROTAC molecule.

However, without concrete examples of its application in peer-reviewed literature or detailed technical datasheets, a comprehensive comparison guide cannot be constructed. Such a guide would necessitate the following information, which is currently unavailable in the public domain:

- Specific PROTACs: Identification of specific PROTAC molecules that have been synthesized using (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone.

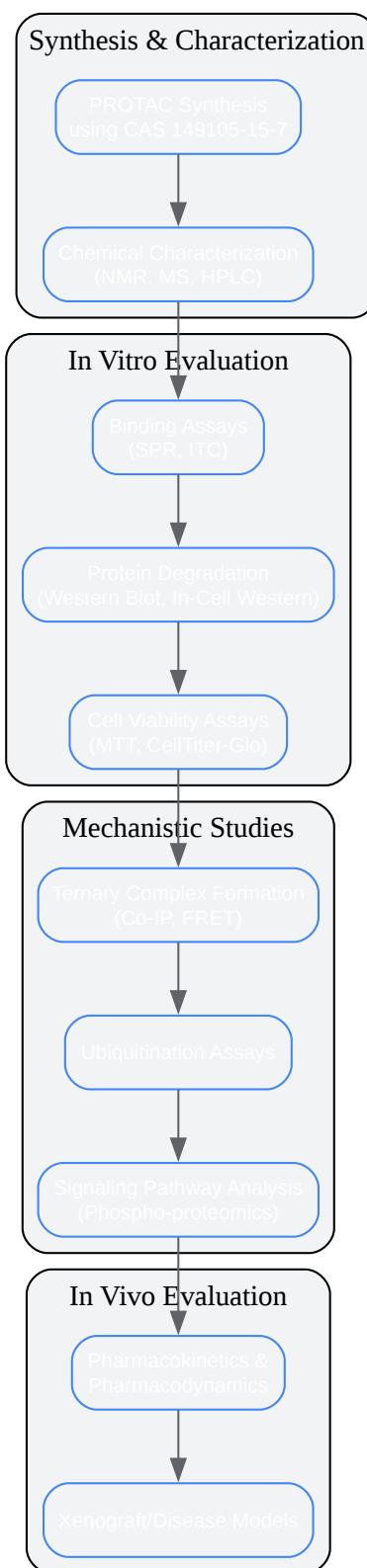
- Target Proteins: Knowledge of the specific protein(s) of interest that PROTACs containing this building block are designed to degrade.
- Experimental Data: Quantitative data on the performance of these PROTACs, such as:
  - Binding affinities ( $K_d$ ) to the target protein and the E3 ligase.
  - Degradation efficiency (DC50 and Dmax values).
  - Cellular potency (IC50 or GI50 values).
  - Pharmacokinetic and pharmacodynamic properties.
- Alternative Building Blocks: Information on alternative chemical moieties used for the same purpose, along with their comparative performance data.
- Signaling Pathways: Elucidation of the biological pathways affected by the degradation of the target protein.

## Hypothetical Application and Workflow

While specific data is lacking, we can outline the general experimental workflow and signaling pathway analysis that would be necessary to evaluate the performance of a PROTAC synthesized using this building block.

## General Experimental Workflow for PROTAC Evaluation

The evaluation of a novel PROTAC typically involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.

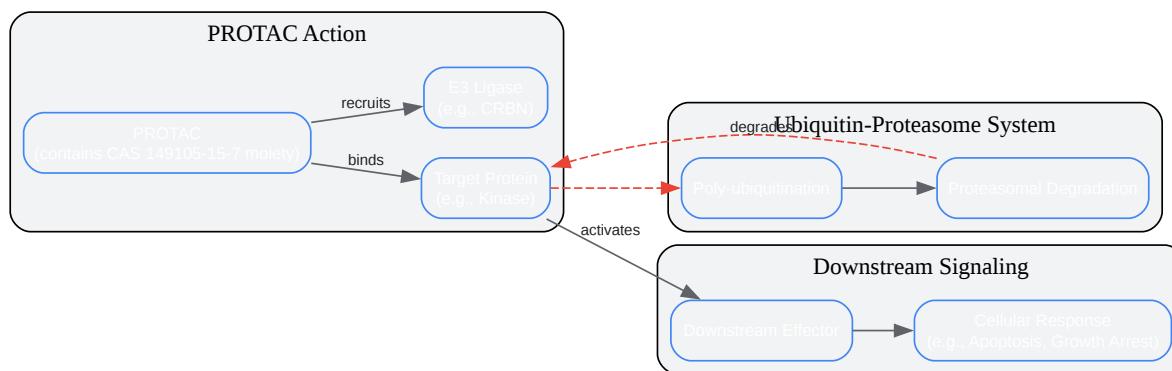


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**Caption:** General experimental workflow for PROTAC evaluation.

## Hypothetical Signaling Pathway

PROTACs function by inducing the degradation of a target protein, thereby impacting the signaling pathways in which the protein is involved. For instance, if the PROTAC targets a key kinase in a cancer-related pathway, its degradation would lead to the downregulation of downstream signaling events that promote cell proliferation and survival.



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**Caption:** Hypothetical signaling pathway affected by a PROTAC.

## Conclusion

While the chemical entity CAS 149105-15-7 is commercially available as a building block for protein degraders, the absence of publicly available data on its use in specific PROTACs and their subsequent biological evaluation prevents the creation of a meaningful comparison guide. Researchers and drug development professionals interested in utilizing this compound would need to perform the comprehensive experimental workflows outlined above to determine its efficacy and compare it to other available PROTAC building blocks. The provided diagrams illustrate the general principles and experimental logic that would underpin such an evaluation.

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